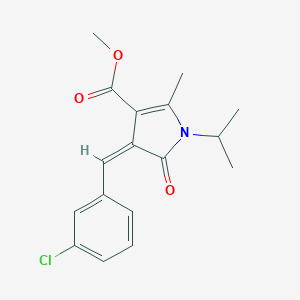![molecular formula C13H19N3O3 B306709 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide, also known as DHAM, is a chemical compound that has been studied for its potential applications in scientific research. DHAM was first synthesized in the 1970s and has since been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of AKT, a protein kinase that plays a key role in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activation of STAT3, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds that have similar biological activities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for research on N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide. One area of research is the development of this compound derivatives with improved solubility and pharmacokinetics. Another area of research is the investigation of this compound as a potential therapy for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the mechanism of action of this compound could be further elucidated to better understand its biological activity.
Synthesis Methods
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide can be synthesized through a multistep process starting from 2,4-dichlorophenylhydrazine. The first step involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base to form a hydrazone intermediate. The intermediate is then reacted with paraformaldehyde and diethylamine to form this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)11-6-5-10(12(18)7-11)8-14-15-13(19)9-17/h5-8,14,17H,3-4,9H2,1-2H3,(H,15,19)/b10-8+ |
InChI Key |
JOPFUPRTWNWVFQ-CSKARUKUSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)CO)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CO)C=C1 |
Canonical SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
